Pomolic acid (19α-hydroxyursolic acid) is a pentacyclic triterpenoid of the ursane class, distinguished by its specific hydroxylation pattern at the C-3 and C-19 positions alongside a C-28 carboxylic acid. While sharing a core scaffold with widely available triterpenes like ursolic acid and oleanolic acid, Pomolic acid's unique C-19α hydroxyl group fundamentally alters its physicochemical properties, intermolecular hydrogen bonding, and biological target engagement[1]. In commercial and research procurement, it serves as a high-value precursor for semi-synthetic derivatization and a specialized reference standard in metabolic, antiviral, and oncological screening workflows where standard unhydroxylated analogs fail to provide sufficient activity or selectivity [2].
Procuring generic ursolic acid or oleanolic acid as a cost-saving substitute for Pomolic acid routinely results in assay failure and synthetic dead-ends. The absence of the C-19α hydroxyl group in ursolic acid eliminates a critical hydrogen-bond donor and an orthogonal reactive site necessary for advanced derivatization [1]. Functionally, this structural deficit means that generic substitutes lack the specific target engagement required for advanced metabolic inhibition (such as GPDH suppression) [2] and exhibit significantly higher baseline cytotoxicity in cellular assays [3]. Consequently, for workflows requiring targeted C-19 functionalization or wide therapeutic windows in phenotypic screening, Pomolic acid cannot be substituted.
In metabolic assays targeting triglyceride synthesis, Pomolic acid actively suppresses glycerol-3 phosphate dehydrogenase (GPDH) activity in differentiated 3T3-L1 adipocytes. Head-to-head comparisons demonstrate that standard in-class substitutes, Ursolic acid and Oleanolic acid, fail to exert this suppressive effect under identical post-differentiation conditions, highlighting the critical functional role of the C-19α hydroxyl group[1].
| Evidence Dimension | GPDH activity suppression in differentiated 3T3-L1 adipocytes |
| Target Compound Data | Active suppression of GPDH and lipid accumulation |
| Comparator Or Baseline | Ursolic acid and Oleanolic acid (No effect / 0% suppression) |
| Quantified Difference | Binary functional divergence (Active vs. Inactive) |
| Conditions | Insulin-containing medium post-differentiation induction |
For procurement in metabolic disorder drug discovery, Pomolic acid is non-interchangeable with Ursolic acid, as only Pomolic acid provides the necessary GPDH-inhibitory hit.
When evaluated for anti-HIV-1 replication activity in H9 cells, Pomolic acid demonstrates a superior safety profile compared to Ursolic acid. While both compounds show similar effective concentrations (EC50), Pomolic acid exhibits significantly lower cytotoxicity (IC50 = 23.3 µg/mL) than Ursolic acid (IC50 = 6.5 µg/mL), resulting in a Therapeutic Index (T.I.) of 16.6 versus 3.3 for Ursolic acid [1].
| Evidence Dimension | Therapeutic Index (T.I.) in H9 cells |
| Target Compound Data | T.I. = 16.6 (EC50 = 1.4 µg/mL, IC50 = 23.3 µg/mL) |
| Comparator Or Baseline | Ursolic acid: T.I. = 3.3 (EC50 = 2.0 µg/mL, IC50 = 6.5 µg/mL) |
| Quantified Difference | ~5-fold higher therapeutic safety window |
| Conditions | Acutely infected H9 cell growth and HIV-1 replication assay |
Buyers sourcing triterpenoid scaffolds for antiviral library development should prioritize Pomolic acid to minimize baseline cytotoxicity and maximize the therapeutic window.
Structurally, Pomolic acid (19α-hydroxyursolic acid) diverges from the baseline Ursolic acid by the presence of a tertiary hydroxyl group at the C-19 position. This specific functional group not only alters its intermolecular hydrogen bonding and self-assembly behavior but also provides an essential orthogonal reactive site for semi-synthetic modifications (e.g., esterification or glycosylation) that is entirely absent in Ursolic acid and Oleanolic acid[1].
| Evidence Dimension | Available reactive sites for semi-synthesis |
| Target Compound Data | C-3 hydroxyl, C-28 carboxyl, and C-19α hydroxyl |
| Comparator Or Baseline | Ursolic acid (Lacks C-19α hydroxyl) |
| Quantified Difference | +1 tertiary hydroxyl group for orthogonal functionalization |
| Conditions | Chemical derivatization and structural activity relationship (SAR) studies |
For synthetic chemists and formulators, Pomolic acid is the mandatory starting material when targeting 19-substituted ursane derivatives, as generic ursolic acid cannot be directly functionalized at this position without complex C-H activation.
Due to its unique ability to suppress GPDH activity in differentiated adipocytes—a mechanism where ursolic acid fails—Pomolic acid is the preferred triterpenoid scaffold for developing targeted anti-obesity and lipid-lowering therapeutics [1].
With a therapeutic index approximately 5 times wider than standard ursolic acid, Pomolic acid serves as a superior, low-toxicity starting material for synthesizing novel anti-HIV and broad-spectrum antiviral agents [2].
The presence of the C-19α hydroxyl group makes Pomolic acid an essential precursor for medicinal chemists requiring an orthogonal reactive site to synthesize highly functionalized ursane derivatives, which is chemically inaccessible using generic ursolic acid [3].